N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorinated aromatic ring, a triazole moiety, and a propanamide group, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 2-methyl-3-bromopropanamide.
Formation of Intermediate: The 5-chloro-2-methylphenylamine undergoes a nucleophilic substitution reaction with 2-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product is then subjected to cyclization with 1H-1,2,4-triazole under acidic or basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the triazole ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or reduced triazole derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.
Pathways Involved: It can inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- N-(5-bromo-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both a triazole and a propanamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9-3-4-11(14)5-12(9)17-13(19)10(2)6-18-8-15-7-16-18/h3-5,7-8,10H,6H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHEPFVOSVJBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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